molecular formula C15H13N3O B4535809 1-methyl-2-(phenylamino)quinazolin-4(1H)-one

1-methyl-2-(phenylamino)quinazolin-4(1H)-one

Cat. No.: B4535809
M. Wt: 251.28 g/mol
InChI Key: UOFHDGBGOCSOHX-UHFFFAOYSA-N
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Description

1-methyl-2-(phenylamino)quinazolin-4(1H)-one is a chemical compound built on the privileged quinazolinone scaffold, a structure recognized for its diverse biological activities and prevalence in medicinal chemistry research . This specific derivative is of significant interest in the discovery of novel antiviral agents. The quinazolinone core is a key pharmacophore in the development of non-peptidic, non-covalent inhibitors, which can offer advantages over covalent inhibitors, such as reduced risk of off-target effects and improved metabolic stability . Recent studies highlight the potential of quinazolin-4-one-based compounds as effective inhibitors of viral enzymes. Specifically, this chemical class has shown promise in targeting the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication . Furthermore, structurally similar 1-substituted phenylquinazolinone derivatives have been identified as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrating activity in the sub-micromolar range and high selectivity indices in replicon assays . The mechanism of action for these inhibitors typically involves a non-covalent binding mode, often forming critical hydrogen bonds with enzyme backbones (e.g., with residues like Ser476 and Tyr477 in HCV NS5B) and engaging hydrophobic subpockets within the target's active site . Researchers value this compound and its analogs for exploring structure-activity relationships (SAR) to optimize biochemical potency, cellular antiviral activity, and drug metabolism and pharmacokinetics (DMPK) properties . It serves as a key intermediate for synthesizing more complex derivatives for various pharmacological investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-1-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(19)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFHDGBGOCSOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 2 Phenylamino Quinazolin 4 1h One and Its Analogues

Strategic Retrosynthetic Analysis of the 1-methyl-2-(phenylamino)quinazolin-4(1H)-one Core

A strategic retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic pathways. The core structure can be deconstructed by disconnecting the bonds formed during the final steps of the synthesis.

One primary disconnection is at the N1-methyl bond, suggesting a late-stage methylation of a 2-(phenylamino)quinazolin-4(3H)-one precursor. This precursor can be further disconnected at the C2-N(phenyl) bond, leading to a 2-substituted quinazolin-4(3H)-one with a suitable leaving group at the C2 position, such as a halogen, and aniline (B41778). Alternatively, the quinazolinone ring itself can be disconnected. A common approach involves breaking the C2-N3 and N1-C8a bonds, which points towards a cyclization reaction between an anthranilic acid derivative and a source for the C2-N(phenyl) unit. Another possibility is the disconnection of the N1-C2 and C4-N3 bonds, suggesting a condensation reaction involving a derivative of 2-aminobenzoic acid.

These disconnections lead to three main plausible synthetic strategies:

Construction of the 2-(phenylamino)quinazolin-4(3H)-one core followed by selective N1-methylation.

Formation of the quinazolinone ring from an N-methylated anthranilamide derivative.

Stepwise construction of the pyrimidinone ring onto an aniline-derived precursor.

Classical Multi-Step Synthetic Approaches to the Quinazolinone Framework

Classical synthetic methods have long been employed for the construction of the quinazolinone scaffold. These multi-step approaches often rely on well-established named reactions and the manipulation of key functional groups.

The formation of the quinazolinone ring is a crucial step in the synthesis of this compound. Several classical methods have been developed for this purpose, with the Niementowski quinazoline (B50416) synthesis being a prominent example. nih.govacs.org This reaction involves the condensation of an anthranilic acid with an amide to form the 3H-quinazolin-4-one ring. nih.govacs.org While effective, this method can require high temperatures and long reaction times. acs.org

A common precursor for the synthesis of 2-substituted quinazolin-4(3H)-ones is 2-aminobenzamide (B116534) (anthranilamide). This intermediate can be reacted with various electrophiles to introduce the desired substituent at the C2 position, followed by cyclization. For instance, the reaction of anthranilamide with an appropriate aldehyde can lead to the formation of the quinazolinone ring. colab.ws

Another important intermediate is the 2-phenylbenzo[d] nih.govnih.govoxazin-4-one, which can be synthesized from the condensation of anthranilic acid and benzoyl chloride. nih.gov This oxazinone can then react with a nitrogen source, such as hydrazine (B178648), to yield a 3-amino-2-phenyl-1H-quinazolin-4-one. nih.gov

The following table summarizes some key classical cyclization reactions and their precursors:

Reaction NamePrecursor 1Precursor 2Product
Niementowski SynthesisAnthranilic AcidAmide4(3H)-Quinazolinone
From Anthranilamide2-AminobenzamideAldehyde/Carboxylic Acid2-Substituted-4(3H)-quinazolinone
From Benzoxazinone2-Phenylbenzo[d] nih.govnih.govoxazin-4-oneHydrazine/Amine3-Amino-2-phenyl-4(3H)-quinazolinone

Once the 2-(phenylamino)quinazolin-4(3H)-one core is assembled, the final step in one of the proposed synthetic routes is the selective methylation at the N1 position. The quinazolinone ring system possesses two nitrogen atoms that can potentially be alkylated (N1 and N3). Regioselective alkylation can be challenging. Studies have shown that under certain two-phase conditions using alkali metal carbonates as the base in aprotic solvents, alkylation of quinazolin-4-ones tends to occur regioselectively at the N3-position. organic-chemistry.org Therefore, achieving selective N1-methylation often requires a strategic approach, such as the use of specific protecting groups or the synthesis of an N1-methylated precursor prior to the cyclization step.

The introduction of the phenylamino (B1219803) group at the C2 position is another critical transformation. A common classical strategy involves the synthesis of a 2-chloro-4(3H)-quinazolinone intermediate. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). farmaceut.orgresearchgate.net Reaction of the 2-chloro derivative with aniline can effectively introduce the desired phenylamino substituent. The regioselectivity of this substitution is generally favored at the 4-position of a 2,4-dichloroquinazoline (B46505) due to electronic factors. farmaceut.orgfrontiersin.org A proposed mechanism for the reaction between 4-chloroquinazoline (B184009) and aniline suggests a stepwise SNAr pathway. nih.gov

The following table outlines the key transformations for the late-stage functionalization of the quinazolinone core:

TransformationStarting MaterialReagentProduct
N1-Methylation2-(Phenylamino)quinazolin-4(3H)-oneMethylating AgentThis compound
C2-Amination2-Chloro-4(3H)-quinazolinoneAniline2-(Phenylamino)quinazolin-4(3H)-one

Modern Catalytic Methods for Efficient Synthesis

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of quinazolinones, offering improved efficiency, milder reaction conditions, and broader substrate scope compared to classical approaches.

Transition metal catalysis, particularly with copper and palladium, has been extensively utilized in the synthesis of quinazolinone derivatives. Copper-catalyzed reactions, for instance, have been employed for the sequential Ullmann N-arylation and aerobic oxidative C-H amination to construct related fused quinazoline systems. dntb.gov.ua Copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines have also been reported to yield quinazolinone derivatives. frontiersin.org These methods often proceed through mechanisms involving oxidative addition, reductive elimination, and other fundamental steps of organometallic catalysis.

Microwave-assisted palladium-catalyzed direct arylation of the quinazolin-4-one core has also been developed, providing a direct route to introduce aryl substituents. frontiersin.org

The following table provides examples of transition metal-catalyzed reactions for quinazolinone synthesis:

CatalystReaction TypeStarting MaterialsProduct
CopperUllmann N-arylation/C-H Amination2-(2-halophenyl)-1H-indoles, (aryl)methanaminesIndolo[1,2-c]quinazoline derivatives
CopperTandem reaction2-Aminobenzamides, Tertiary aminesQuinazolinone derivatives
PalladiumDirect ArylationQuinazolin-4-one, Aryl halides2-Arylquinazolin-4-one

Organocatalysis has gained significant attention as a metal-free alternative for the synthesis of quinazolinones. A variety of small organic molecules can act as catalysts to promote the formation of the quinazolinone ring. rsc.org For example, acid-catalyzed multi-component reactions under sonication have been developed. Base-catalyzed approaches, such as those employing 4-dimethylaminopyridine (B28879) (DMAP), have also been successful in promoting the construction of the quinazolinone scaffold.

Biocatalysis represents a green and highly selective approach to organic synthesis. While the application of enzymes in the synthesis of this compound itself is not widely reported, related biocatalytic transformations have been explored. For instance, α-chymotrypsin has been shown to catalyze the cyclization of an aldehyde and 2-aminobenzamide to form a dihydroquinazolinone intermediate, which can then be oxidized to the corresponding quinazolinone. nih.govnih.gov Lipases have also been employed in the chemoenzymatic synthesis of related pyrrolo[2,1-b]quinazolinones, particularly for the resolution of vasicinone, demonstrating their potential for enantioselective synthesis in this class of compounds. acs.org The use of lipases for the synthesis of other nitrogen-containing heterocycles through C-N bond formation has also been reported.

The following table summarizes some modern catalytic approaches:

Catalysis TypeCatalyst/EnzymeReaction
OrganocatalysisAcids (e.g., p-TsOH), Bases (e.g., DMAP)Multi-component reactions, Cyclizations
Biocatalysisα-ChymotrypsinCyclization of 2-aminobenzamide and aldehyde
BiocatalysisLipasesResolution of quinazolinone alkaloids

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinazolinone derivatives aims to reduce or eliminate the use and generation of hazardous substances. nih.govpsu.edu Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and the development of catalyst-free or recyclable catalytic systems.

The move away from volatile organic solvents is a cornerstone of green synthetic chemistry. For quinazolinone synthesis, solvent-free and aqueous-based methods have been developed to minimize environmental impact.

Solvent-Free Synthesis: Solvent-free reactions, often conducted under neat conditions or with solid supports, offer advantages such as reduced pollution, lower costs, and simplified work-up procedures. niscpr.res.incdnsciencepub.com One approach involves the reaction of anthranilic acid with various amides on a montmorillonite (B579905) K-10 clay catalyst under solvent-free conditions, demonstrating an efficient and environmentally friendly route to quinazolin-4(3H)-ones. cdnsciencepub.com Another method utilizes a catalytic amount of antimony(III) chloride (SbCl3) under microwave irradiation to facilitate the condensation of anthranilic acid or its derivatives with acylamides, affording 2-substituted quinazolin-4(3H)-ones in high yields without the need for a solvent. niscpr.res.in These methods highlight the potential for clean and efficient synthesis of the quinazolinone core.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov The synthesis of quinazolinone derivatives in aqueous media has been successfully achieved using various catalytic systems. For instance, a one-pot, three-component reaction of isatoic anhydride, an aldehyde, and an amine or hydrazine can be catalyzed by triethanolamine (B1662121) (TEOA) in the presence of sodium chloride (NaCl) in water. tandfonline.comfrontiersin.org The salt is believed to enhance hydrophobic interactions, promoting the formation of micelles that facilitate the reaction. tandfonline.com Basic ionic liquids have also been shown to act as both a catalyst and a surfactant in the aqueous synthesis of quinazolinones from 2-aminobenzonitrile (B23959) and a carbonyl compound. researchgate.net Furthermore, an electrochemical synthesis using iodine in water has been reported for the C-H oxidation and cyclization of alcohols and o-aminobenzamides to form quinazolinones at room temperature. nih.gov A facile, one-pot green method for the synthesis of 2-aryl-3-(phenylamino)dihydroquinazolin-4(1H)-one derivatives has been developed using Sodium Lauryl Sulfate (SLS) as a surfactant in aqueous media at room temperature. tandfonline.com

Table 1: Comparison of Green Synthetic Methods for Quinazolinone Derivatives
MethodCatalyst/PromoterSolventKey AdvantagesReference
Solvent-Free CondensationMontmorillonite K-10NoneEnvironmentally friendly, simple work-up cdnsciencepub.com
Microwave-Assisted Solvent-Free CondensationSbCl3NoneRapid, high yields, clean conversion niscpr.res.in
Aqueous One-Pot ReactionTriethanolamine (TEOA)/NaClWaterEco-friendly, increased yield, reduced reaction time tandfonline.comfrontiersin.org
Aqueous Electrochemical SynthesisIodineWaterRoom temperature, environmentally friendly solvent nih.gov
Aqueous Surfactant-Mediated SynthesisSodium Lauryl Sulfate (SLS)WaterMild conditions, excellent efficiency, simple starting materials tandfonline.com

The use of alternative energy sources like microwave and ultrasonic irradiation can significantly enhance reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted in organic synthesis for its ability to rapidly heat reactions, leading to shorter reaction times and often higher yields. niscpr.res.inpsu.edu In the context of quinazolinone synthesis, microwave-assisted methods have been developed for various reaction types. For example, the SbCl3-catalyzed solvent-free synthesis of 2-substituted quinazolin-4(3H)-ones is efficiently promoted by microwave heating. niscpr.res.in Another protocol describes the microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, which allows for the rapid and efficient synthesis of quinazolinone derivatives with moderate to high yields. sci-hub.cat These methods demonstrate the synergy between microwave technology and green chemistry principles. psu.edu

Ultrasonic Irradiation Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This has been applied to the synthesis of quinazolinone derivatives. For instance, a one-pot, multi-component reaction of isatoic anhydride, 2-furoic hydrazides, and substituted salicylaldehydes has been accomplished using p-toluene sulfonic acid (p-TSA) as a catalyst in an aqueous ethanolic solution under ultrasonic irradiation at room temperature. frontiersin.org This method provides high yields in a short timeframe. Similarly, the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones has been achieved via an ultrasound-assisted, piperidine-catalyzed three-component reaction in aqueous isopropyl alcohol. nih.gov A nitro reduction of a quinazolinone derivative has also been successfully carried out under ultrasonic irradiation. asianpubs.org

Flow Chemistry and Continuous Synthesis of Quinazolinone Derivatives

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and scalability. nih.govrsc.org While specific examples for this compound are not prevalent, the continuous synthesis of quinoline (B57606) and quinazolinone derivatives, in general, has been explored.

The principles of flow chemistry can be applied to the multi-step synthesis of complex molecules. For example, a continuous flow process can be designed for the synthesis of various heterocyclic compounds, including quinolines, by passing reagents through a heated packed-bed reactor. researchgate.net The synthesis of 2-methylquinoline (B7769805) compounds has been achieved continuously from nitroarenes and an ethanol (B145695)/water system using a Ru–Fe/γ-Al2O3 catalyst. rsc.org These examples demonstrate the potential for developing a continuous flow process for the synthesis of this compound, which could lead to a more efficient and scalable production method. A continuous reaction for the synthesis of polysubstituted quinazolinones from α-cyano disulfide ketene (B1206846) has also been reported, highlighting the versatility of this approach. bit.edu.cn

Divergent Synthesis of this compound Analogues and Libraries

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The phenylamino group at the 2-position of the quinazolinone core is a key site for structural modification to explore its impact on biological activity. nih.gov SAR studies have indicated that substitutions on the aniline ring play an important role in the activity and selectivity of these compounds. nih.gov

A divergent synthetic approach would typically involve the synthesis of a common quinazolinone precursor, followed by the introduction of various substituted anilines. For example, a common intermediate such as 2-chloro-1-methylquinazolin-4(1H)-one could be reacted with a library of substituted anilines to generate a diverse set of this compound analogues. The synthesis of 4-(phenylamino)quinazoline derivatives often involves the cyclization of a formimidate intermediate with substituted anilines. mdpi.com This late-stage introduction of the phenylamino moiety allows for the rapid generation of analogues with diverse substitution patterns on the phenyl ring.

Table 2: Potential Structural Variations of the Phenylamino Moiety
Substitution PositionExample SubstituentsPotential Impact
Ortho (2')-CH3, -Cl, -OCH3Steric hindrance, electronic effects, altered binding conformation
Meta (3')-F, -CF3, -NO2Electronic effects, altered pKa, potential for new interactions
Para (4')-OH, -NH2, -COOHHydrogen bonding potential, altered solubility, pro-drug strategies
Multiple Substitutions2',4'-dichloro, 3',5'-dimethoxyCombined electronic and steric effects, fine-tuning of properties

Modifications to the quinazolinone ring system itself can also have a profound impact on the compound's properties. nih.gov Structure-activity relationship studies have shown that positions 2, 6, and 8 of the quinazolinone ring are significant for various pharmacological activities. nih.gov

Substituents on the benzene (B151609) portion of the quinazolinone ring can influence the electronic properties and metabolic stability of the molecule. For example, nitration of 4(3H)-quinazolinones typically occurs at the 6-position, but the presence of a directing group at the 7-position can lead to substitution at the 8-position as well. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the heterocyclic ring and its interactions with biological targets. For instance, the presence of a phenolic substituent on the quinazoline ring has been shown to affect the potency of some derivatives. nih.gov

A divergent synthesis strategy for modifying the quinazolinone ring would start with appropriately substituted anthranilic acid derivatives. By using a variety of substituted anthranilic acids in the initial cyclization step, a library of quinazolinones with diverse substitution patterns on the benzene ring can be generated.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 Methyl 2 Phenylamino Quinazolin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 1-methyl-2-(phenylamino)quinazolin-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number and types of hydrogen atoms present. Key expected signals would include a singlet for the N-methyl group, distinct aromatic proton signals for both the quinazolinone and phenylamino (B1219803) rings, and a signal for the N-H proton of the phenylamino group. The chemical shifts and coupling constants of the aromatic protons would be crucial for determining their positions on the respective rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. Expected signals would include those for the methyl carbon, the carbonyl carbon of the quinazolinone ring, and the various aromatic and quaternary carbons.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, several 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, particularly within the aromatic systems, helping to trace the spin systems of the quinazolinone and phenylamino rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this molecule, HMBC would be critical in establishing the connectivity of the entire framework. For instance, correlations from the N-methyl protons to the adjacent carbon in the quinazolinone ring (C2) and the quaternary carbon (C8a) would confirm the position of the methyl group at N1. Similarly, correlations from the N-H proton to carbons in both the phenyl ring and the C2 position of the quinazolinone ring would confirm the phenylamino linkage.

A hypothetical table of expected NMR data is presented below. The exact chemical shifts would need to be determined experimentally.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1-CH₃Singlet~30-35C2, C8a
2-~155-1601-CH₃, NH, Phenyl H's
4-~160-165H5, H8
5Doublet~125-130C4, C7, C8a
6Triplet~125-130C8, C4a
7Triplet~130-135C5, C8a
8Doublet~115-120C6, C4a, C4
4a-~120-125H5, H8
8a-~145-150H5, H7, 1-CH₃
NHSinglet-C2, Phenyl C's
Phenyl H'sMultiplets~120-130C2, Other Phenyl C's
Phenyl C's-~120-140NH, Other Phenyl H's

Please note: This table is illustrative and based on general chemical shift ranges for similar structures. Actual experimental values are required for accurate assignment.

The rotation around the C2-N bond of the phenylamino group may be restricted, leading to the possibility of different conformations (rotamers). Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, could be employed to study this phenomenon. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the non-equivalent protons of the phenyl ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the rotational energy barrier.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₁₅H₁₃N₃O, by comparing the experimentally measured mass to the calculated mass.

TechniqueExpected Result
HRMS (ESI+)[M+H]⁺ ion with a measured m/z value corresponding to the calculated exact mass of C₁₅H₁₄N₃O⁺.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. The molecular ion would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments would provide valuable structural information. Key expected fragmentation patterns for quinazolinone derivatives often involve cleavages of the substituent groups and fragmentation of the heterocyclic ring system. For this compound, characteristic fragments might arise from the loss of the phenylamino group, the methyl group, or from cleavages within the quinazolinone core.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band around 1680-1660 cm⁻¹ corresponding to the carbonyl group of the quinazolinone ring.

N-H stretch: A band in the region of 3400-3200 cm⁻¹ from the phenylamino group.

C=N stretch: A band around 1620-1580 cm⁻¹ from the imine-like bond within the quinazolinone ring.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be observed below 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3400-3200
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=O Stretch1680-1660
C=N Stretch1620-1580
Aromatic C=C Stretch1600-1450

UV-Vis Spectroscopy: Electronic spectroscopy would provide information about the conjugated system within the molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Absolute Configuration

A definitive determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. As of this writing, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound.

However, to illustrate the detailed molecular architecture typical for this class of compounds, the crystallographic data of a constitutional isomer, 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one , is presented. researchgate.net This analysis provides valuable insight into the general conformation and packing of the phenylamino-quinazolinone scaffold.

The study on 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one revealed that the compound crystallizes in the monoclinic P21/n space group. researchgate.net The quinazolinone ring system is essentially planar, a common feature for such fused heterocyclic systems. In the solid state, the molecules form centrosymmetric dimers through intermolecular hydrogen bonds. researchgate.net The key crystallographic and refinement parameters for this isomer are summarized in the table below.

ParameterValue researchgate.net
Chemical FormulaC15H13N3O
Formula Weight251.29
Temperature173 K
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.8631(6)
b (Å)13.7652(7)
c (Å)11.1333(9)
β (°)111.953(6)
Volume (ų)1259.8
Z4
Final R indices [I > 2σ(I)]R1 = 0.0430, wR2 = 0.1160

While this data pertains to an isomer, a crystallographic study of this compound would be expected to yield similarly precise data on its own unique solid-state architecture and intermolecular interactions. The absolute configuration could be determined if the compound crystallizes in a chiral space group.

Computational Chemistry and Theoretical Investigations of 1 Methyl 2 Phenylamino Quinazolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By calculating the electron density, DFT methods can determine the most stable geometric arrangement of atoms—the conformation with the minimum energy. For quinazolinone derivatives, studies often employ the B3LYP functional with a 6-31G* basis set to perform geometry optimization. nih.gov This process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. nih.gov The 1,3-diaza ring in similar dihydroquinazolinone structures has been shown to adopt an envelope conformation. nih.gov

The optimized geometry is the foundation for all further computational analyses, including the calculation of reactivity descriptors and the visualization of molecular orbitals.

Table 1: Predicted Geometric Parameters of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one from DFT Calculations

Parameter Description Predicted Value
Bond Length (C4=O8) Length of the carbonyl double bond ~ 1.23 Å
Bond Length (N3-C4) Length of the amide bond in the quinazolinone ring ~ 1.38 Å
Bond Length (C2-N(amino)) Length of the bond to the exocyclic amino group ~ 1.37 Å
Dihedral Angle Twist angle between the quinazolinone and phenyl rings Varies depending on conformation

Note: These are representative values based on typical DFT calculations for similar quinazolinone structures. Actual values may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov DFT analysis of potent phenylamino (B1219803) quinazolinone derivatives has highlighted that a high energy gap can be a feature of effective compounds. nih.gov

Table 2: Key Reactivity Descriptors from FMO Analysis

Descriptor Formula Significance
HOMO Energy (EHOMO) - Relates to electron-donating ability (nucleophilicity)
LUMO Energy (ELUMO) - Relates to electron-accepting ability (electrophilicity)
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons
Global Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net This tool is invaluable for predicting how a molecule will interact with other molecules, including biological receptors. mdpi.comchemrxiv.org

Typically, regions of negative potential (colored red or yellow) are electron-rich and correspond to sites susceptible to electrophilic attack; these are often found around electronegative atoms like oxygen or nitrogen. researchgate.netnih.gov For this compound, the most negative potential is expected around the carbonyl oxygen at the C4 position, making it a primary site for hydrogen bond acceptance. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, usually located around hydrogen atoms attached to heteroatoms. nih.gov The ESP map provides a clear rationale for the molecule's non-covalent binding behavior, which is fundamental to molecular docking studies. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as water. nih.gov

For this compound, MD simulations can reveal the range of accessible conformations by sampling different rotational states of the phenylamino group relative to the quinazolinone core. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. Furthermore, simulations can show how the compound interacts with solvent molecules, which can influence its solubility and the stability of different conformations. MD simulations of ligand-protein complexes, as seen with quinazolinone derivatives and targets like tyrosinase or matrix metalloproteinase-13 (MMP-13), are used to assess the stability of the docked pose and the persistence of key interactions over time. nih.govnih.gov

Molecular Docking Studies and Predicted Ligand-Target Interactions (purely in silico binding hypotheses)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. ukaazpublications.com This method is extensively used to generate hypotheses about the mechanism of action for compounds like this compound. The quinazoline (B50416) and quinazolinone scaffolds are common in medicinal chemistry and have been docked into a wide array of biological targets. ju.edu.sascispace.com

Docking studies with (4-phenylamino)quinazoline derivatives have frequently focused on the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov In these models, the quinazoline ring system often forms key hydrogen bonds with backbone residues in the hinge region of the kinase, while the phenylamino group extends into a deeper pocket, making hydrophobic and van der Waals contacts. nih.gov Similar scaffolds have also been investigated as potential inhibitors for targets involved in cancer, inflammation, and infectious diseases. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on Quinazolinone Derivatives

Protein Target PDB Code Key Interactions and Findings
Tyrosinase 5M8M Phenylamino quinazolinone derivatives fit within the enzyme's active site. The 2,4-dinitrophenyl amine moiety contributed to tighter binding. nih.gov
Epidermal Growth Factor Receptor (EGFR) 4WKQ The 4-phenylamino quinazoline core superimposed well with the corresponding portion of the co-crystalized inhibitor, gefitinib. nih.gov
Matrix Metalloproteinase-13 (MMP-13) 1PEX Hydrogen bonding and electrostatic interactions with key residues such as Ala238, Thr245, and Met253 were identified as important for activity. nih.gov
Human Carbonic Anhydrase II (HCA II) 1V9E Docking studies used to investigate the anticonvulsant properties of certain quinazoline derivatives. ukaazpublications.com
Mycobacterium tuberculosis InhA 4DRE Investigated as a potential target for antitubercular quinazolinone derivatives. ukaazpublications.com

This table represents findings for the broader class of quinazolinone derivatives to hypothesize potential interactions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinazolinone analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov

These models require aligning a set of structurally similar molecules (like derivatives of this compound) and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov By correlating these fields with the observed biological activity (e.g., IC₅₀ values), QSAR models can generate contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring would be beneficial for binding affinity. rsc.org Such models provide clear design principles for synthesizing new, more potent analogs and help prioritize which compounds to synthesize and test. nih.govresearchgate.net

Table 4: Common Descriptor Types Used in QSAR Models for Quinazoline Analogs

Descriptor Class Examples Information Provided
3D Descriptors (CoMFA/CoMSIA) Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields Describes the 3D spatial requirements for optimal interaction with a receptor. nih.govnih.gov
Constitutional Descriptors Molecular weight, Number of rings, Number of rotatable bonds Basic structural and size information. researchgate.net
Topological Descriptors Wiener index, Kier & Hall connectivity indices Describes atomic connectivity and molecular branching. nih.gov

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole moment, Atomic charges | Derived from DFT calculations, describes electronic properties and reactivity. researchgate.net |

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are powerful tools used to analyze large datasets of chemical compounds and their associated properties to identify meaningful structure-property relationships (SPRs). For the broader class of quinazolinone derivatives, these techniques have been instrumental in building predictive models for various biological activities and physicochemical characteristics. proquest.comnih.govresearchgate.net While specific, extensive cheminformatics studies focused solely on this compound are not widely documented in publicly available literature, the principles and methodologies are directly applicable.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. In a typical QSAR study involving quinazolinone analogs, a dataset of compounds with known activities (e.g., enzyme inhibition, anticancer effects) is used to develop a mathematical model that correlates these activities with the compounds' structural or physicochemical features, known as molecular descriptors. chalcogen.ronih.govscienceopen.com

These descriptors can be categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D structure, including topological indices, connectivity indices, and counts of specific structural fragments.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape, volume, and surface area.

Illustrative Data Table for QSAR Descriptors

Below is a hypothetical table illustrating the types of molecular descriptors that would be calculated for this compound in a cheminformatics study.

Descriptor TypeDescriptor NameHypothetical ValueSignificance in SPR
Physicochemical Molecular Weight251.29 g/mol Influences absorption, distribution, and metabolism.
LogP (octanol-water partition coefficient)3.2Indicates lipophilicity, affecting membrane permeability.
Topological Polar Surface Area (TPSA)41.5 ŲRelates to hydrogen bonding potential and cell penetration.
Topological Wiener Index1254Describes molecular branching.
Balaban Index2.15Characterizes the topology of the molecule.
Electronic Dipole Moment3.5 DReflects the polarity of the molecule.
HOMO Energy-5.8 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this specific compound.

Data mining of large chemical databases, such as PubChem, can also provide valuable information on the known properties and biological activities of structurally similar compounds, helping to infer the potential characteristics of this compound. nih.gov

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. derpharmachemica.comnih.govresearchgate.net Ligand-based design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest. proquest.comnih.govresearchgate.net

Pharmacophore Modeling is a common ligand-based approach. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. For the quinazolinone class of compounds, pharmacophore models have been developed based on known active molecules to screen for new potential inhibitors of various enzymes, such as kinases. nih.gov A pharmacophore model relevant to this compound would likely include features corresponding to the aromatic rings and the hydrogen bonding capabilities of the quinazolinone core.

Molecular Similarity Searching is another ligand-based technique where a known active compound, or a fragment of it, is used as a query to search for structurally similar molecules in a database. This approach operates on the principle that structurally similar molecules are likely to have similar biological activities. This compound could be used as a query to find other compounds with potential similar biological profiles.

Virtual Screening Workflow

A typical virtual screening campaign involving a compound like this compound as a starting point or a hit would involve the following steps:

Library Preparation: A large database of chemical compounds is prepared for screening. This can be a commercial library or a custom-designed library of virtual compounds.

Filtering: The library is often filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove compounds with undesirable characteristics for drug development. researchgate.net

Screening: The filtered library is then screened using either ligand-based methods (like pharmacophore modeling or similarity searching) or structure-based methods (like molecular docking, if the 3D structure of the target is known).

Hit Selection and Prioritization: The top-scoring compounds from the screening are selected as "hits" and are prioritized for further in vitro testing.

Illustrative Data Table for a Virtual Screening Campaign

The following table illustrates the kind of data that might be generated during a virtual screening process to identify novel compounds based on a quinazolinone scaffold.

Compound IDSimilarity Score (to a known active)Docking Score (kcal/mol)Pharmacophore Fit ScorePredicted ADMET Profile
ZINC123450.85-8.50.92Favorable
ZINC678900.79-8.20.88Favorable
ZINC135790.91-7.90.95Moderate
ZINC246800.75-9.10.85Favorable

Note: This table is for illustrative purposes and does not represent actual screening results.

Through these computational approaches, researchers can efficiently explore the vast chemical space and prioritize the synthesis and testing of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process for new quinazolinone-based therapeutic agents.

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Vitro

Design Principles for SAR Studies of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one Derivatives

The design of potent and selective derivatives of this compound is guided by a deep understanding of how modifications to its core structure influence its interactions with biological targets. SAR studies have been instrumental in identifying the critical roles of various substituents and structural motifs. nih.govnih.gov

The phenylamino (B1219803) group at the 2-position of the quinazolinone ring serves as a crucial anchor for molecular recognition, and its substitution pattern significantly modulates the compound's biological activity. nih.gov The nature, position, and size of substituents on this phenyl ring can dramatically alter binding affinity and selectivity for target proteins.

Key findings from SAR studies include:

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents on the phenylamino ring have a profound effect on the molecule's interaction with its target. For instance, in a series of phenylamino quinazolinone derivatives designed as tyrosinase inhibitors, the presence of electron-donating groups, such as methoxy and methyl, was found to enhance inhibitory activity. nih.gov Specifically, a 2,4-dimethoxyphenyl derivative emerged as a potent inhibitor, suggesting that increased electron density can stabilize interactions within the enzyme's active site. nih.gov Conversely, in other contexts, electron-withdrawing groups can be beneficial. For example, the introduction of a nitro group has been shown to be important for certain biological activities. mdpi.com

Hydrophobicity and Steric Bulk: The hydrophobicity and size of the substituents also play a critical role. Bulky and hydrophobic groups can enhance binding through increased van der Waals interactions with hydrophobic pockets in the target protein. rsc.org For example, the substitution with a t-butyl group has been explored to modulate interactions within the ATP binding pocket of EGFR kinase. nih.gov In the context of tyrosinase inhibition, bulkier alkyl groups like ethyl and dimethylphenyl were found to facilitate enzyme binding, likely through improved hydrophobic interactions. nih.gov However, excessively bulky substituents can also lead to steric hindrance, thereby reducing or abolishing activity. nih.gov

Positional Isomerism: The position of the substituent on the phenylamino ring is a critical determinant of activity. Meta-substituted analogs have, in some cases, shown superior activity compared to their ortho or para counterparts. nih.govacs.org For example, a 3-methylphenyl derivative was found to be a more potent tyrosinase inhibitor than the 4-methylphenyl analog. nih.gov This highlights the importance of the precise orientation of the substituent to achieve optimal interactions with the target.

Table 1: Impact of Phenylamino Group Substituents on Tyrosinase Inhibition
Compound IDSubstituent (R) on Phenylamino GroupIC50 (µM)
9h3-methylphenylHigh Activity
9i4-methylphenyl45.21 ± 2.39% inhibition
9j4-ethylphenyl22.90 ± 5.65
9k4-methoxyphenyl27.78 ± 2.45% inhibition
9l3-methoxyphenyl21.15 ± 5.43% inhibition
9q2,4-dimethylphenyl45.50 ± 8.97% inhibition
9r2,4-dimethoxyphenyl17.02 ± 1.66

Data compiled from a study on phenylamino quinazolinone derivatives as tyrosinase inhibitors. nih.gov

The quinazolinone scaffold itself, along with the N1-methyl group, provides the fundamental framework for molecular interactions. nih.gov Modifications to this core structure have been extensively explored to fine-tune the biological activity of these compounds.

Quinazolinone Ring Modifications: The quinazolinone ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov SAR studies have revealed that substitutions at positions 6 and 8 of the quinazolinone ring can significantly impact pharmacological activity. nih.gov For instance, the introduction of halogen atoms at these positions has been shown to enhance antimicrobial activities. nih.gov Furthermore, the fusion of other heterocyclic rings to the quinazolinone core has been a successful strategy to create hybrid molecules with novel or enhanced biological profiles. rsc.org

In Vitro Biochemical and Biophysical Characterization of Molecular Interactions

To complement SAR studies, a range of in vitro biochemical and biophysical techniques are employed to directly probe the molecular interactions between this compound derivatives and their biological targets. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a deeper understanding of the mechanism of action.

Enzyme inhibition assays are fundamental for characterizing the potency and selectivity of quinazolinone derivatives against specific enzyme targets. These assays typically involve incubating the purified target enzyme with a substrate and varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC₅₀) value.

Derivatives of the quinazolinone scaffold have been evaluated against a variety of enzymes, including:

Tyrosinase: Phenylamino quinazolinone derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov

Dihydrofolate Reductase (DHFR): Certain quinazolinone-based hybrids have shown potent inhibition of DHFR, a key enzyme in folate metabolism and a target for anticancer drugs. rsc.org

Epidermal Growth Factor Receptor (EGFR) Kinase: The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors, and numerous derivatives have been developed and tested for their ability to block EGFR signaling in cancer cells. rsc.orgnih.gov

Cyclin-Dependent Kinases (CDKs): Modifications of the quinazoline structure have led to the discovery of potent and selective inhibitors of CDKs, which are crucial regulators of the cell cycle. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Quinazolinone derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis. dovepress.comdrugbank.com

Table 2: Enzyme Inhibitory Activity of Selected Quinazolinone Derivatives
Compound TypeEnzyme TargetObserved Activity (IC50)
Phenylamino quinazolinone derivative (9r)Tyrosinase17.02 ± 1.66 µM nih.gov
Quinazolinone-benzimidazole hybrid (15)DHFR0.011 µM rsc.org
Pyrazolo[4,3-h]quinazoline derivative (13n)CDK4/CDK60.01 µM / 0.026 µM nih.gov
Quinazolin-4(3H)-one derivative (5p)VEGFR-20.117 µM dovepress.com

For derivatives of this compound that target receptors, binding assays are crucial for determining their affinity and selectivity. These assays typically use radiolabeled or fluorescently labeled ligands that are known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured, providing an indication of its binding affinity, often expressed as the inhibition constant (Kᵢ) or IC₅₀.

A notable example is the investigation of quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.gov In such studies, the ability of the compounds to inhibit the binding of a known radioligand to the receptor expressed in a cell line is quantified.

To gain a more comprehensive understanding of the binding process, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide valuable information on the kinetics and thermodynamics of protein-ligand interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. springernature.comresearchgate.netiu.eduspringernature.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the quinazolinone derivative is flowed over the surface. The binding and dissociation of the ligand are detected as changes in the refractive index, providing data on the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ). This technique is invaluable for rapidly screening compounds and optimizing their binding kinetics. springernature.comresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. iaanalysis.comfrontiersin.orgnih.govwhiterose.ac.uk By titrating the quinazolinone derivative into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. iaanalysis.comnih.gov This thermodynamic profile provides insights into the driving forces of the interaction, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which is crucial for rational drug design. frontiersin.orgnih.govwhiterose.ac.uk

Investigation of Cellular Pathway Modulation In Vitro (non-therapeutic, e.g., as chemical probes)

Derivatives of the quinazolinone scaffold have been instrumental as chemical probes for dissecting cellular signaling pathways, particularly in the context of inflammation and cancer biology.

One area of significant investigation is the modulation of the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. Studies on (4-phenylamino)quinazoline derivatives have revealed their potential as selective inhibitors of NF-κB activation. For instance, certain derivatives have been shown to effectively block the translocation of the NF-κB p65-p50 dimer into the nucleus in macrophage-like THP-1 cells. Interestingly, this inhibition occurs without preventing the release of NF-κB from its inhibitory protein, IκBα. Further mechanistic studies have indicated that these compounds can suppress the phosphorylation of the p65 subunit at serine 468, while not affecting phosphorylation at serine 536, suggesting a specific mode of action within the complex signaling cascade nih.gov.

The quinazolin-4(3H)-one core is also a well-known pharmacophore in the development of tyrosine kinase inhibitors. Various derivatives have been synthesized and evaluated as potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These compounds serve as valuable research tools to probe the roles of these kinases in cellular proliferation and signaling, contributing to the understanding of cancer biology. By systematically modifying the substituents on the phenylamino and quinazolinone rings, researchers have been able to fine-tune potency and selectivity, thereby creating molecular probes to investigate the specific functions of different kinases.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a critical parameter assessed during early-stage research to predict its persistence in a biological system. In vitro assays using liver microsomes are standard for this purpose, providing data on the intrinsic clearance of a compound, primarily through Phase I metabolic reactions mediated by cytochrome P450 enzymes bioduro.com.

For the quinazolinone class of compounds, microsomal stability assays are routinely employed to guide structural modifications. These studies help identify metabolic liabilities within the molecular structure—so-called "hot spots" that are susceptible to enzymatic degradation. For example, in a series of isoquinoline-tethered quinazoline derivatives, metabolic stability was evaluated in both human and mouse liver microsomes. The results, as shown in the table below, indicate that most derivatives exhibited poor metabolic stability, with the exception of compounds where a furan moiety was incorporated, which demonstrated improved stability.

CompoundMetabolic Stability (% remaining after 30 min in Human Liver Microsomes)Metabolic Stability (% remaining after 30 min in Mouse Liver Microsomes)
Derivative A<1<1
Derivative B1.73.8
Derivative C (with furan)78.166.4
Derivative D2.11.5

Intrinsic clearance (Clint) is another key parameter derived from these assays. The table below presents the intrinsic clearance values for a series of quinazolinone-2-carboxamide derivatives in human, rat, and mouse liver microsomes. Such data is vital for comparing metabolic rates across species and for predicting in vivo pharmacokinetic behavior.

CompoundHuman Liver Microsomes Clint (μL/min/mg protein)Rat Liver Microsomes Clint (μL/min/mg protein)Mouse Liver Microsomes Clint (μL/min/mg protein)
Analog 115105>231
Analog 2<14102>231
Analog 341>231>231
Analog 4<14114>231

Metabolite identification studies are often conducted in parallel to understand the biotransformation pathways. These investigations can reveal common metabolic reactions such as hydroxylation, demethylation, or cleavage of specific bonds, providing a more complete picture of a compound's metabolic fate.

Membrane Permeability Studies In Vitro

The ability of a compound to cross biological membranes is a fundamental property that influences its absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are widely used as non-clinical tools to assess this characteristic.

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across an artificial lipid membrane nih.gov. It is a cost-effective method to rank compounds based on their passive permeability. In contrast, the Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium nih.govscispace.com. This model can assess both passive transcellular and paracellular transport, as well as active transport processes involving uptake and efflux transporters nih.govscispace.com.

For quinazolinone derivatives, these assays are used to evaluate their potential for oral absorption. The apparent permeability coefficient (Papp) is the standard metric for quantifying the rate of passage across the membrane or cell monolayer. The table below shows Caco-2 permeability data for a set of quinazolinone-2-carboxamide derivatives. Generally, compounds with a Papp value greater than 1.5 x 10⁻⁶ cm/s are considered to have high permeability.

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Permeability Classification
Analog 10.2Low
Analog 20.1Low
Analog 310.2High
Analog 412.3High

These in vitro permeability studies are essential for understanding the structure-permeability relationships within a chemical series. They help guide the design of new analogs with improved permeability characteristics for use as research tools, without directly predicting clinical outcomes.

Advanced Applications of 1 Methyl 2 Phenylamino Quinazolin 4 1h One in Chemical Biology and Material Sciences

Development as Molecular Probes and Fluorescent Tracers

While specific studies detailing 1-methyl-2-(phenylamino)quinazolin-4(1H)-one as a molecular probe are not extensively documented, the inherent properties of the quinazolinone scaffold make it a candidate for such applications. Fluorescent indicators are crucial tools for the optical analysis of cellular microenvironments and biological events. google.com The development of chemical probes often involves modifying known bioactive scaffolds to incorporate fluorophores or other reporter groups. Given the biological activities associated with the quinazolinone core, derivatives could potentially be developed into probes for visualizing specific biological targets or processes. For instance, by attaching a fluorescent moiety to the quinazolinone scaffold, researchers could create tools to track the molecule's interaction with its biological targets in real-time within living cells.

Utilization in Chemical Biology for Target Deconvolution and Pathway Elucidation

The quinazolinone framework is instrumental in chemical biology for dissecting complex biological pathways. Compounds based on this scaffold have been identified as inhibitors of critical cellular signaling pathways, aiding in the elucidation of their function and the identification of new therapeutic targets.

For example, certain quinazolin-4-one derivatives have been identified as inhibitors of the Hypoxia-inducible factor-1α (HIF-1α) transcriptional factor. nih.gov HIF-1α is a key regulator in the cellular response to low oxygen levels, a condition prevalent in solid tumors, and its inhibition is a strategy for cancer therapy. nih.gov By using these quinazolinone-based inhibitors, researchers can probe the downstream effects of HIF-1α inhibition and understand its role in cancer progression.

Similarly, (4-phenylamino)quinazoline derivatives bearing an alkylthiourea moiety have been developed as novel inhibitors of the NF-κB signaling pathway. nih.gov NF-κB is a central transcription factor in inflammatory responses. nih.gov These chemical probes allow for the selective inhibition of NF-κB activation, enabling detailed studies of its role in inflammatory diseases and potentially identifying new nodes for therapeutic intervention. nih.gov The use of these compounds helps to deconvolute the complex signaling cascade and elucidate the specific contributions of NF-κB to disease pathology.

Table 1: Quinazolinone Derivatives in Pathway Elucidation

Compound Class Target Pathway Biological Significance Reference
Quinazolin-4-ones HIF-1α Cancer, Hypoxia Response nih.gov

Integration into Fragment-Based Lead Discovery (FBLD) Methodologies

Fragment-Based Lead Discovery (FBLD) is a powerful strategy in drug discovery that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, closely related to the quinazolinone scaffold, is considered a versatile fragment in such methodologies. researchgate.netnih.gov Its rigid bicyclic structure presents a well-defined three-dimensional shape and offers multiple points for chemical modification, making it an ideal starting point for building compound libraries. nih.gov Medicinal chemists utilize these "privileged structures" to synthesize libraries based on the central scaffold, which are then screened against various biological receptors. nih.gov

Exploitation as a Privileged Scaffold for Rational Design of Chemical Entities

The quinazolinone ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the quinazolinone core allows for the rational design of a diverse range of biologically active compounds. nih.govresearchgate.net By systematically modifying the substituents at various positions on the quinazolinone ring, chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired activity and selectivity. researchgate.net

This rational design approach has led to the development of quinazolinone derivatives with a wide array of therapeutic activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net For instance, the pyrazolo[1,5-a]quinazoline nucleus, which is structurally related, has been used as a scaffold to develop novel Topoisomerase I (Top1) inhibitors for cancer therapy. nih.gov Furthermore, rational design strategies have been applied to create 4-methyl quinazoline (B50416) derivatives that act as dual inhibitors of PI3K and HDAC, targeting multiple pathways in acute myeloid leukemia. nih.gov

Table 2: Examples of Rationally Designed Quinazolinone-Based Compounds

Compound Class Target/Activity Therapeutic Area Reference
Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one Topoisomerase I (Top1) inhibitor Cancer nih.gov
4-Methyl quinazoline derivatives PI3K/HDAC dual inhibitors Leukemia nih.gov

Potential in Materials Science or Supramolecular Chemistry

The application of the quinazolinone scaffold extends beyond biology into the realm of materials science, particularly in the formation of coordination complexes. The quinazolin-4(3H)-one molecule can act as a ligand, coordinating with metal ions through its nitrogen atoms. nih.gov

Studies have shown that quinazolin-4(3H)-one can form coordination compounds with divalent group 12 metal halides, such as cadmium bromide (CdBr₂), mercury chloride (HgCl₂), and cadmium iodide (CdI₂). nih.gov In these complexes, the quinazolinone ligand coordinates to the metal center via the nitrogen atom ortho to the carbonyl group. nih.gov This interaction leads to the formation of different supramolecular architectures, including one-dimensional polymer chains and discrete tetrahedral complexes. nih.gov These structures are further organized by hydrogen bonds, demonstrating the potential of quinazolinone derivatives to be used as building blocks for creating novel crystalline materials with specific structural and potentially functional properties. nih.gov

Future Perspectives and Emerging Research Directions for 1 Methyl 2 Phenylamino Quinazolin 4 1h One

Exploration of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of quinazolinone derivatives has been a subject of extensive research, leading to a plethora of established methods. nih.gov However, the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key focus. Future research will likely concentrate on the development of novel methodologies that offer improved yields, reduced reaction times, and greater molecular complexity in a single step.

One promising avenue is the continued exploration of cascade reactions , also known as tandem or domino reactions. These processes involve multiple bond-forming events in a single operation without the isolation of intermediates, offering significant advantages in terms of atom economy and operational simplicity. nih.govrsc.org For the synthesis of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one and its analogs, cascade reactions could enable the rapid construction of the quinazolinone core from simple starting materials. For instance, a one-pot cascade reaction for the concurrent construction of fused N-heterocyclic rings has been developed, showcasing the power of this approach. nih.gov

Furthermore, the development of green and sustainable synthetic methods is gaining momentum. This includes the use of environmentally benign solvents, catalysts, and energy sources. ujpronline.com Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of organocatalysts are being increasingly employed for the synthesis of quinazolinones. ujpronline.com These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiencies and selectivities.

The application of novel catalytic systems, such as copper-catalyzed isocyanide insertion, presents another exciting direction. nih.gov Such methods can provide alternative pathways for the construction of the quinazolinone scaffold, potentially allowing for the introduction of a wider range of substituents and functional groups. The table below summarizes some emerging synthetic strategies applicable to quinazolinone synthesis.

Synthetic StrategyDescriptionKey Advantages
Cascade Reactions Multiple bond-forming reactions in a single pot without isolating intermediates.High atom economy, reduced waste, operational simplicity.
Organocatalysis Use of small organic molecules as catalysts instead of metal-based catalysts.Lower toxicity, readily available catalysts, mild reaction conditions.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, enhanced reaction control.
Ultrasound-Promoted Reactions Application of ultrasonic waves to enhance chemical reactivity.Shorter reaction times, improved yields, milder conditions.
Novel Catalytic Systems Development and application of new catalysts, such as copper-based systems.Novel reaction pathways, broader substrate scope, improved efficiency.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. rsc.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. For this compound, AI and ML can be leveraged in several key areas.

De novo drug design algorithms can generate novel molecular structures with desired pharmacological properties. By training on large databases of known active compounds, these models can propose new quinazolinone derivatives with potentially enhanced activity, selectivity, and pharmacokinetic profiles. rsc.org This approach can significantly expand the chemical space around the this compound scaffold.

Predictive modeling is another powerful application of AI and ML. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. mdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds and reducing the reliance on time-consuming and expensive experimental screening. mdpi.com Furthermore, ML models can predict various pharmacokinetic and toxicological (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, aiding in the early identification of candidates with favorable drug-like characteristics. eurjchem.com

AI can also play a crucial role in synthesis planning . Retrosynthesis algorithms can propose viable synthetic routes for target molecules, including novel quinazolinone derivatives. indianchemicalsociety.com By analyzing the vast repository of known chemical reactions, these tools can identify the most efficient and practical pathways for synthesis, saving valuable time and resources in the laboratory. mdpi.com

Discovery of Undiscovered Molecular Targets and Binding Modes

While the quinazolinone scaffold is known to interact with a variety of biological targets, the full extent of its pharmacological reach is likely yet to be uncovered. nih.gov Future research will focus on identifying novel molecular targets for this compound and its analogs, which could open up new therapeutic applications.

Target identification and validation studies are crucial in this endeavor. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed to identify the protein partners of this quinazolinone derivative within the cell. The promiscuous nature of the quinazoline (B50416) scaffold suggests that it may interact with multiple targets, potentially leading to polypharmacological effects that could be advantageous for treating complex diseases like cancer. ujpronline.comnih.gov

Once a target is identified, elucidating the precise binding mode is essential for understanding the mechanism of action and for guiding further optimization. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. Molecular docking and molecular dynamics simulations can complement these experimental techniques by providing insights into the binding interactions at an atomic level. indianchemicalsociety.comscinito.ai Understanding these interactions is critical for designing derivatives with improved potency and selectivity. The table below lists some of the known molecular targets for the broader quinazolinone class, highlighting the potential for discovering new targets for this compound.

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinases EGFR, VEGFR-2, PDGFR-β, CDK5Cancer, Neurodegenerative diseases mdpi.comnih.govmdpi.com
Enzymes MMP-13, COX-1/COX-2, DNA gyraseArthritis, Inflammation, Bacterial infections nih.govindianchemicalsociety.comscinito.ai
Signaling Pathways Wnt/β-cateninCancer mdpi.com
Receptors GABAA receptorNeurological disorders scinito.ai
Parasitic Targets Plasmodium falciparum targetsMalaria ujpronline.com

Development of Advanced Spectroscopic Techniques for In Situ Analysis

The characterization of newly synthesized compounds is a fundamental aspect of chemical research. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are well-established for the analysis of quinazolinone derivatives, there is a growing interest in the development of advanced techniques for in situ analysis. mdpi.comnih.govpharmacytimes.com

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC), are already employed for the detailed structural elucidation of complex quinazolinone derivatives. mdpi.com Future developments may include the application of more sophisticated NMR experiments to study dynamic processes, such as conformational changes or intermolecular interactions in solution.

Computational methods, particularly Density Functional Theory (DFT) , are increasingly being used in conjunction with experimental spectroscopy. mdpi.commdpi.com DFT calculations can predict vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure of the molecule. nih.govrsc.org This synergy between experimental and computational spectroscopy is a powerful tool for the comprehensive characterization of novel quinazolinone derivatives.

Collaborative and Multidisciplinary Research Approaches in Quinazolinone Chemistry

The journey of a drug from the laboratory to the clinic is a long and complex process that requires expertise from a wide range of scientific disciplines. The future of research on this compound will undoubtedly be shaped by collaborative and multidisciplinary approaches. news-medical.netrussellpublishing.co.uk

Effective drug discovery programs require a seamless integration of synthetic chemistry, medicinal chemistry, computational chemistry, and biology . eurjchem.comscinito.ai Synthetic chemists will focus on developing novel and efficient routes to synthesize new derivatives, while medicinal chemists will design molecules with improved pharmacological properties. Computational chemists will use AI and molecular modeling to guide the design process and to predict the properties of new compounds. Biologists will then evaluate the biological activity of these compounds in relevant in vitro and in vivo models.

Academia-industry collaborations are becoming increasingly important for translating basic research discoveries into new medicines. researchgate.net Academic labs often excel in fundamental research and the discovery of novel biological targets, while pharmaceutical companies have the resources and expertise for drug development, clinical trials, and commercialization. news-medical.net Such partnerships can accelerate the development of promising quinazolinone-based drug candidates.

The concept of open innovation is also gaining traction, where researchers from different institutions and even different countries collaborate and share data to advance scientific knowledge. researchgate.net This collaborative spirit is essential for tackling complex scientific challenges and for maximizing the therapeutic potential of promising scaffolds like the quinazolinone core. The successful development of future therapies based on this compound will depend on the strength of these multidisciplinary and collaborative efforts.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-2-(phenylamino)quinazolin-4(1H)-one and its derivatives?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclization or condensation reactions. A widely used approach starts with 2-hydrazinoquinazolin-4-one intermediates, which undergo cyclization with one-carbon donors (e.g., aldehydes or ketones) under acidic conditions . For example, 3-(substituted benzylidene amino)-2-phenylquinazolin-4(3H)-one derivatives are synthesized by refluxing 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes in ethanol and glacial acetic acid (pH 4–4.5) . Another method employs anthranilic acid, substituted amines, and benzoyl chloride in a retrosynthetic framework to construct the quinazolinone core .

Key Reaction Parameters:

  • Solvent: Ethanol or acetic acid.
  • Catalyst/Additive: Glacial acetic acid for pH control.
  • Monitoring: TLC for reaction progression .

Q. How are quinazolinone derivatives characterized using spectroscopic methods?

Methodological Answer: Characterization relies on IR , 1H/13C NMR , and mass spectrometry . For instance:

  • IR: Peaks at 1671 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=N stretch) confirm the quinazolinone scaffold .
  • 1H NMR: Aromatic protons appear at δ 7.26–7.62 ppm, while NH protons resonate at δ 2.00–4.00 ppm .
  • 13C NMR: Carbonyl carbons (C=O) appear at ~161–169 ppm, and aromatic carbons range from 113–153 ppm .
  • Elemental Analysis: Used to validate molecular formulas (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a derivative in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in quinazolinone synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst Selection: MgFe₂O₄@SiO₂ nanoparticles enhance yields in dihydroquinazolinone synthesis by promoting efficient coupling .
  • Green Chemistry: Oxidative coupling of 2-aminobenzamide and benzyl alcohol under oxygen (120°C, 24 h) with t-BuONa achieves 84% yield without toxic oxidants .
  • pH Control: Adjusting pH to 4–4.5 with acetic acid minimizes side reactions during condensation .

Q. What strategies address contradictory spectral data in structural elucidation of quinazolinone derivatives?

Methodological Answer: Contradictions in spectral data (e.g., overlapping NMR peaks) can be resolved by:

  • 2D NMR Techniques: HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • X-ray Crystallography: Definitive structural confirmation, as demonstrated for 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one .
  • Comparative Analysis: Cross-referencing IR and NMR data with structurally similar compounds (e.g., C=O stretches at 1671 cm⁻¹ vs. 1663 cm⁻¹ in dihydroquinazolinones ).

Q. What green chemistry approaches are applicable for synthesizing quinazolinones?

Methodological Answer: Sustainable methods include:

  • Oxidative Coupling: Using O₂ as a green oxidant and avoiding transition-metal catalysts .
  • Solvent-Free Reactions: Microwave-assisted synthesis reduces solvent waste.
  • Biocatalysis: Enzymatic cyclization for chiral quinazolinones (not directly evidenced but inferred from green chemistry trends).

Q. How do structural modifications at specific positions affect the biological activity of quinazolinones?

Methodological Answer:

  • Position 2: Substitution with phenyl groups enhances antimicrobial activity (e.g., 2-phenyl derivatives show MIC values of 8–16 µg/mL against S. aureus) .
  • Position 3: Amino or alkylideneamino groups improve solubility and binding affinity to biological targets .
  • Position 6: Methyl or halogen substitutions increase metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.